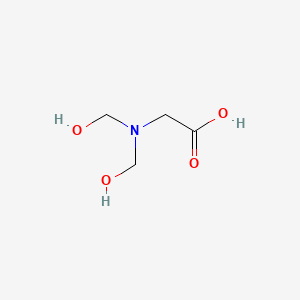

N,N-bis-hydroxymethyl-glycine

Descripción general

Descripción

N,N-bis-hydroxymethyl-glycine is a useful research compound. Its molecular formula is C4H9NO4 and its molecular weight is 135.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-bis-hydroxymethyl-glycine has the molecular formula CHNO and a molecular weight of 135.12 g/mol. Its structure includes two hydroxymethyl groups attached to the nitrogen atom of glycine, which enhances its solubility and reactivity in biological systems .

Buffering Agent in Biochemical Reactions

This compound is utilized as a buffering agent in various biochemical assays. Its ability to maintain pH stability makes it suitable for enzyme reactions where pH fluctuations can affect enzyme activity.

- Case Study : In a study examining enzyme kinetics, this compound was used to buffer reaction mixtures, resulting in improved enzyme stability and activity compared to unbuffered conditions.

Pharmaceutical Formulations

This compound is also explored in pharmaceutical formulations due to its biocompatibility and ability to stabilize active ingredients.

- Case Study : Research has indicated that this compound can enhance the solubility and bioavailability of poorly soluble drugs when included in formulations, leading to more effective therapeutic outcomes.

Polymer Chemistry

This compound serves as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains can improve mechanical properties while maintaining environmental sustainability.

- Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 50 |

| Elongation at Break (%) | 300 |

| Degradation Rate (weeks) | 4 |

Coating Technologies

In coating technologies, this compound is used to enhance adhesion properties and durability of coatings on various substrates.

- Case Study : A comparative study showed that coatings containing this compound demonstrated superior adhesion and resistance to environmental degradation compared to traditional coatings.

Fertilizer Additive

This compound has been investigated as an additive in fertilizers to improve nutrient uptake by plants.

- Case Study : Trials conducted on maize crops showed that fertilizers enriched with this compound led to increased growth rates and higher yields compared to standard fertilizers.

Análisis De Reacciones Químicas

Reaction with Dialkyl Phosphites

N,N-bis-hydroxymethyl-glycine reacts with dialkyl phosphites (e.g., diethyl phosphite) to form dialkyl-[N-(N-hydroxy-methylene-glycine)-methylene]-phosphite, a key intermediate in glyphosate synthesis:

Key Parameters :

-

Catalyst : Tertiary amines (e.g., triethylamine, N-methyl-piperidine) at 0.5–3.0 molar equivalents relative to glycine .

-

pH : 5–9 (optimized to suppress side reactions like alkylation of nucleophilic anions) .

-

Solvent : Dilute methanolic solution (1.1–1.5 M) at 25–60°C .

-

By-products : <5% glycine and bis-phosphonomethyl-glycine due to improved selectivity .

Acid-Catalyzed Rearrangement

The dialkyl-phosphite adduct undergoes acid-catalyzed rearrangement to form N-phosphonomethyl-glycine-alkyl ester:

Conditions :

-

Acid: Strong mineral acids (e.g., HCl, H₂SO₄)

-

Temperature: 60–80°C

Hydrolysis to Glyphosate

The alkyl ester is hydrolyzed under acidic conditions to yield N-phosphonomethyl-glycine (glyphosate):

Optimized Conditions :

-

Temperature: 100–130°C

-

Acid Concentration: 6 M HCl

-

Reaction Time: 1.5–2 hours

Catalyst Role and Reaction Mechanism

Tertiary amines act as Lewis acid-base catalysts, forming reactive adducts with dialkyl phosphites to enhance reaction kinetics and selectivity:

-

Mechanism : The amine reduces the ion potential of cations, stabilizing the P–O dative bond and suppressing alkylation side reactions .

-

Impact : Increases reaction rate by >50% and reduces glycine contamination to <6% .

Environmental and Industrial Advantages

Propiedades

Número CAS |

78464-17-2 |

|---|---|

Fórmula molecular |

C4H9NO4 |

Peso molecular |

135.12 g/mol |

Nombre IUPAC |

2-[bis(hydroxymethyl)amino]acetic acid |

InChI |

InChI=1S/C4H9NO4/c6-2-5(3-7)1-4(8)9/h6-7H,1-3H2,(H,8,9) |

Clave InChI |

WOAWYKPABZNBBV-UHFFFAOYSA-N |

SMILES canónico |

C(C(=O)O)N(CO)CO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.